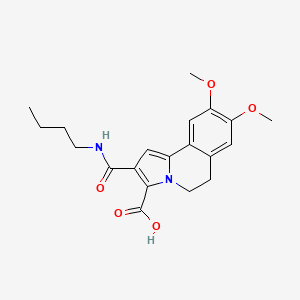
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-2-(butylcarbamoyl)-8,9-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-2-(butylcarbamoyl)-8,9-dimethoxy- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-2-(butylcarbamoyl)-8,9-dimethoxy- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrroloisoquinoline core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the carboxylic acid, butylcarbamoyl, and dimethoxy groups through various functional group transformations.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carboxylic acid or carbamoyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the ring structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Possible applications in the development of new materials or catalysts.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo(2,1-a)isoquinoline Derivatives: Compounds with similar core structures but different functional groups.
Isoquinoline Alkaloids: Naturally occurring compounds with related structures.
Uniqueness
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-2-(butylcarbamoyl)-8,9-dimethoxy- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
39731-66-3 |
|---|---|
Formule moléculaire |
C20H24N2O5 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2-(butylcarbamoyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H24N2O5/c1-4-5-7-21-19(23)14-10-15-13-11-17(27-3)16(26-2)9-12(13)6-8-22(15)18(14)20(24)25/h9-11H,4-8H2,1-3H3,(H,21,23)(H,24,25) |
Clé InChI |
AYUJNWLCYNCQTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=C(N2CCC3=CC(=C(C=C3C2=C1)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


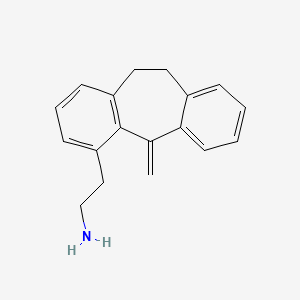
![{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid](/img/structure/B14666165.png)

![5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14666187.png)
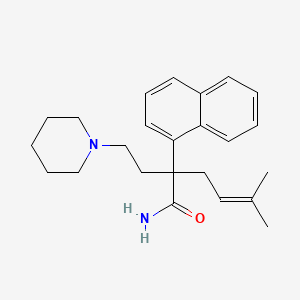
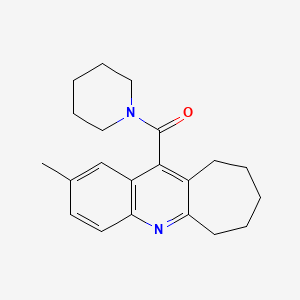
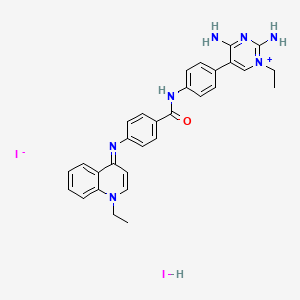

![1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane](/img/structure/B14666208.png)
![7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B14666222.png)
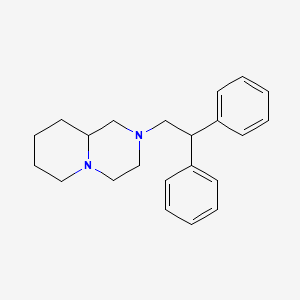
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)


